molecular formula C16H18ClNO2S B11774585 2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate

2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B11774585
M. Wt: 323.8 g/mol
InChI Key: WGCYBRYLLNUFMU-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a chlorine atom at position 3, a carboxylate ester at position 2, and a 2-(piperidin-1-yl)ethyl group as the ester substituent.

Properties

Molecular Formula

C16H18ClNO2S

Molecular Weight

323.8 g/mol

IUPAC Name

2-piperidin-1-ylethyl 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C16H18ClNO2S/c17-14-12-6-2-3-7-13(12)21-15(14)16(19)20-11-10-18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-11H2

InChI Key

WGCYBRYLLNUFMU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Biological Activities

Research indicates that 2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate exhibits significant biological activities, including:

  • Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation, particularly in breast and lung cancer models.
  • Antimicrobial Properties : It shows effectiveness against various bacterial strains, making it a candidate for antibiotic development.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in preclinical models, suggesting potential use in treating inflammatory diseases.

Medicinal Chemistry Applications

The unique structure of 2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate allows for modifications that can enhance its pharmacological properties. Its carboxylate functional group contributes to its reactivity and interaction with biological targets.

Table 1: Comparison of Similar Compounds

Compound NameStructureKey Characteristics
Ethyl 3-chlorobenzo[b]thiophene-2-carboxylateStructureExhibits antimicrobial and anticancer properties; simpler structure.
Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylateStructureKnown for significant anti-inflammatory activity; includes an amide functional group.
Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylateStructureCombines thiazole and benzo[b]thiophene; investigated for similar biological activities.

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal explored the efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, suggesting its potential as a new antibiotic agent.
  • Anti-inflammatory Mechanism : Research focused on the anti-inflammatory properties demonstrated that the compound could effectively reduce pro-inflammatory cytokines in vitro, indicating its potential role in treating conditions like arthritis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their differences are summarized below:

Compound Name CAS No. Substituents/Modifications Similarity Notes Source Reference
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate 21211-07-4 Methyl ester instead of 2-(piperidin-1-yl)ethyl Core benzo[b]thiophene-Cl-carboxylate
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 5556-20-7 Hydroxyl at C3, ethyl ester High structural similarity (0.84 similarity score)
Ethyl 5-aminobenzo[b]thiophene-2-carboxylate 25785-10-8 Amino group at C5, ethyl ester Functional group variation
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate 104795-85-9 Chlorine at C6, methyl ester Positional isomer of chlorine

Pharmacological Activity

  • Benzo[b]thiophene derivatives with piperidine or pyrrolidine groups exhibit notable antimicrobial activity. For instance, 2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (structurally related) showed potent activity against Staphylococcus aureus and Candida albicans .
  • The chlorine substituent at C3 may enhance electrophilic interactions with microbial targets, while the piperidine group could improve membrane permeability .

Physicochemical Properties

  • Stability : Esters with bulky amine substituents (e.g., piperidine) may exhibit slower hydrolysis rates than simple alkyl esters, as observed in related morpholine derivatives .

Biological Activity

2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a piperidine moiety with a chlorinated benzo[b]thiophene structure, enhancing its pharmacological properties. Its molecular formula is C16H18ClNO2S\text{C}_{16}\text{H}_{18}\text{ClNO}_{2}\text{S} with a molecular weight of 323.84 g/mol .

Structure and Properties

The structural features of 2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate include:

  • Piperidine Ring : Contributes to the compound's interaction with biological targets.
  • Chlorobenzo[b]thiophene Moiety : Imparts unique electronic properties that may enhance biological activity.
  • Carboxylate Group : Increases reactivity and potential for forming interactions with various biomolecules.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Anticancer Activity

Studies have shown that compounds similar to 2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate possess anticancer properties. For instance, structural analogs have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The presence of the chlorinated benzo[b]thiophene structure is believed to play a crucial role in enhancing these effects .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, potentially making it a candidate for developing new antibiotics.

Understanding the mechanism of action is essential for elucidating how 2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate exerts its biological effects. It is hypothesized that the compound interacts with specific cellular targets, leading to apoptosis in cancer cells or inhibiting bacterial cell wall synthesis in microbes. Further research is needed to clarify these pathways.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate, it is useful to compare it with structurally related compounds:

Compound NameStructureKey Characteristics
Ethyl 3-chlorobenzo[b]thiophene-2-carboxylateStructureExhibits antimicrobial and anticancer properties; simpler structure.
Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylateStructureKnown for significant anti-inflammatory activity; includes an amide functional group.
Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylateStructureCombines thiazole and benzo[b]thiophene; investigated for similar biological activities.

Case Studies

Several case studies have highlighted the pharmacological potential of related compounds:

  • Anticancer Efficacy : A study demonstrated that derivatives of benzo[b]thiophene exhibited significant cytotoxicity against A431 and Jurkat cell lines, indicating the potential for developing effective anticancer agents from this scaffold .
  • Antimicrobial Activity : Research on thiazole-bearing compounds indicated promising results against various pathogens, suggesting that modifications to the benzo[b]thiophene framework could enhance antimicrobial efficacy .

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